molecular formula C14H15F3N2OS B2644940 4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole CAS No. 2415572-48-2

4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B2644940
CAS No.: 2415572-48-2
M. Wt: 316.34
InChI Key: AVFICDGIAHRRKY-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole is a synthetic organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a methoxy group at the 4-position, a trifluoromethyl group attached to a piperidine ring at the 2-position, and a benzothiazole core structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Attachment of the Piperidine Ring: The piperidine ring with a trifluoromethyl group can be synthesized separately and then attached to the benzothiazole core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzothiazole ring and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline
  • 4-Methoxy-2-(trifluoromethyl)benzoyl chloride
  • 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile

Uniqueness

4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both a methoxy group and a trifluoromethyl-substituted piperidine ring on the benzothiazole core differentiates it from other similar compounds, potentially leading to unique applications and effects in scientific research.

Properties

IUPAC Name

4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2OS/c1-20-10-3-2-4-11-12(10)18-13(21-11)19-7-5-9(6-8-19)14(15,16)17/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFICDGIAHRRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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